Flufenpyr-ethyl

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of flufenpyr-ethyl-related compounds involves multi-step chemical reactions, starting from basic chemical materials like m-hydroxybenzoic acid and 3,4-dichloro- benzotrifluoride. These processes include salification, etherification, nitration, and condensation, leading to the formation of the target compound with a high purity and yield. For instance, the synthesis of fluoroglycofen-ethyl, a compound closely related to this compound, achieved a total yield above 75.0% and a purity of 89.0% (Tian Xin-hui, 2006).

Molecular Structure Analysis

The molecular structure of this compound and its analogs is confirmed through various spectroscopic methods, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). These methods provide detailed insights into the molecular configuration, contributing to our understanding of the compound's chemical behavior and reactivity (Tian Xin-hui, 2006).

Chemical Reactions and Properties

This compound undergoes several chemical reactions, including metabolism in biological systems. Studies on rats and mice have shown that this compound is metabolized through processes such as ester cleavage and hydroxylation. These metabolic pathways lead to the formation of various metabolites, indicating the compound's reactive nature and its transformation within organisms (H. Nagahori et al., 2009).

Physical Properties Analysis

The physical properties of this compound and related compounds, such as solubility and crystalline structure, are essential for understanding their behavior in agricultural applications. Studies on the solubility of flufenamic acid, a related compound, in various solvents have provided insights into the molecular interactions that influence solubility patterns. These findings are crucial for formulating the compound for field use, ensuring optimal efficacy and minimal environmental impact (Sultan M. Alshehri & F. Shakeel, 2017).

Wissenschaftliche Forschungsanwendungen

Herbizid

Flufenpyr-ethyl wird hauptsächlich als Kontakt-Herbizid zur Bekämpfung von breitblättrigen Unkräutern eingesetzt . Es wird in einer Vielzahl von Kulturen eingesetzt, um das Unkrautwachstum zu kontrollieren und den Ernteertrag zu verbessern .

Protoporphyrinogen-Oxidase-Inhibitor

this compound wirkt als Protoporphyrinogen-Oxidase-Inhibitor . Das bedeutet, dass es die Wirkung der Protoporphyrinogen-Oxidase, eines Enzyms, das an der Biosynthese von Chlorophyll beteiligt ist, behindert. Durch die Hemmung dieses Enzyms führt this compound dazu, dass Protoporphyrine akkumulieren, wodurch die Membranstruktur und die Zellfunktion geschädigt werden .

Pflanzenschutzmittel

Als Pflanzenschutzmittel wird this compound in der Landwirtschaft oder im Gartenbau verwendet . Es hilft bei der Bekämpfung von Schädlingen und der Verbesserung der Gesamtzдоров'я und Produktivität von Feldfrüchten .

Breitband-Unkrautbekämpfung

this compound ist wirksam gegen eine große Bandbreite an breitblättrigen Unkräutern, darunter Winde und Samtpappel . Dies macht es zu einem vielseitigen Werkzeug in der Unkrautbekämpfung in verschiedenen Kulturen .

Einsatz in bestimmten Kulturen

this compound wird in bestimmten Kulturen wie Mais, Soja, Zuckerrohr, Kartoffeln und Weizen eingesetzt

Wirkmechanismus

Target of Action

Flufenpyr-ethyl primarily targets the enzyme protoporphyrinogen oxidase (PPO) . This enzyme plays a crucial role in the biosynthesis of heme and chlorophyll, which are essential for plant growth and development .

Mode of Action

This compound acts as a PPO inhibitor . It interferes with the action of PPO, preventing the conversion of protoporphyrinogen IX to protoporphyrin IX . This inhibition leads to an accumulation of protoporphyrins, which can damage the membrane structure and disrupt cellular function .

Biochemical Pathways

The inhibition of PPO by this compound affects the heme and chlorophyll biosynthesis pathways . The accumulation of protoporphyrins due to PPO inhibition leads to the production of reactive oxygen species, causing oxidative damage to cell membranes .

Result of Action

The primary result of this compound’s action is the disruption of cell membranes . The accumulation of protoporphyrins leads to membrane damage and impaired cellular function . This results in the death of broad-leaved weeds, making this compound an effective contact herbicide .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. It is known that this compound is used as a contact herbicide for the control of broad-leaved weeds in a variety of crops , suggesting that its efficacy may be influenced by factors such as the type of crop, the presence of weeds, and environmental conditions

Safety and Hazards

Eigenschaften

IUPAC Name |

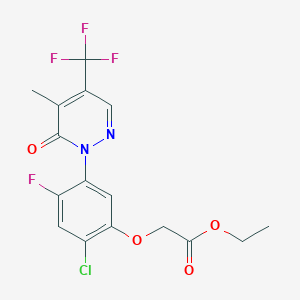

ethyl 2-[2-chloro-4-fluoro-5-[5-methyl-6-oxo-4-(trifluoromethyl)pyridazin-1-yl]phenoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClF4N2O4/c1-3-26-14(24)7-27-13-5-12(11(18)4-10(13)17)23-15(25)8(2)9(6-22-23)16(19,20)21/h4-6H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUAYCRATWAJQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C(=C1)N2C(=O)C(=C(C=N2)C(F)(F)F)C)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClF4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3034618 | |

| Record name | Flufenpyr-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3034618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

188489-07-8 | |

| Record name | Flufenpyr-ethyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188489-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flufenpyr-ethyl [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188489078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flufenpyr-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3034618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetic acid, 2-[2-chloro-4-fluoro-5-[5-methyl-6-oxo-4-(trifluoromethyl)-1(6H)-pyridazinyl]phenoxy]-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUFENPYR-ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OEE6QKB5MY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

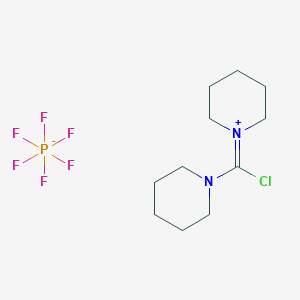

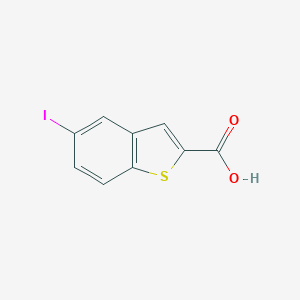

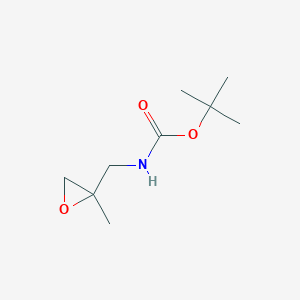

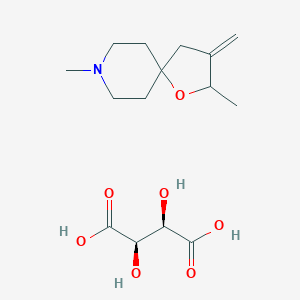

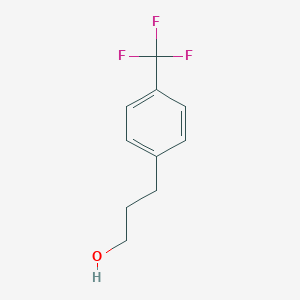

Synthesis routes and methods

Procedure details

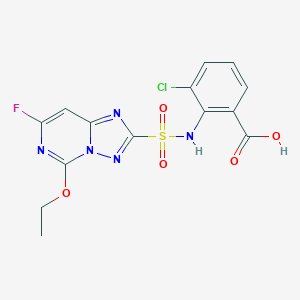

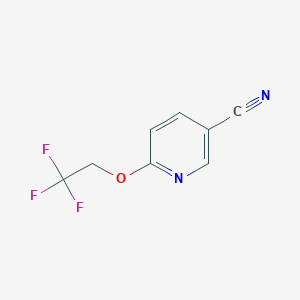

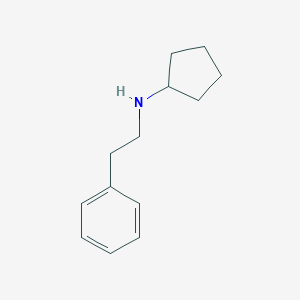

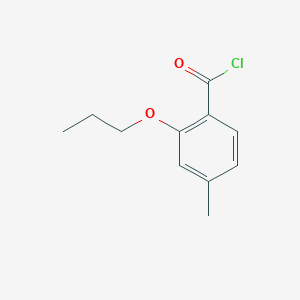

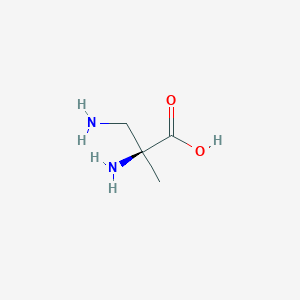

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is flufenpyr-ethyl metabolized in mammals, and are there any species-related differences?

A1: [, ] this compound is primarily metabolized through ester cleavage, resulting in the formation of S-3153acid as the major metabolite. This process occurs mainly in the intestinal contents, blood, and liver. While both rats and mice exhibit similar metabolic pathways, mice tend to excrete a higher proportion of metabolites in their urine compared to rats.

Q2: What in vitro studies were conducted to understand the metabolism of this compound, and what were the key findings?

A2: [] Researchers investigated this compound metabolism in vitro using rat stomach and intestinal contents, as well as blood and liver S9 fractions (postmitochondrial supernatant fractions). The most significant metabolite formation (S-3153acid) was observed in the presence of intestinal contents and liver S9 fractions. This highlights the role of these tissues in the rapid metabolism of the compound via ester cleavage.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Acetyl-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one](/img/structure/B62111.png)

![5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B62121.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-2,5-dimethylpyrrole](/img/structure/B62129.png)